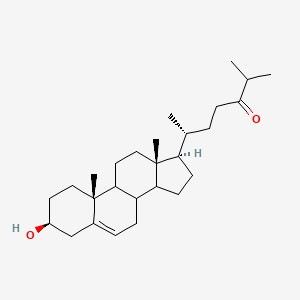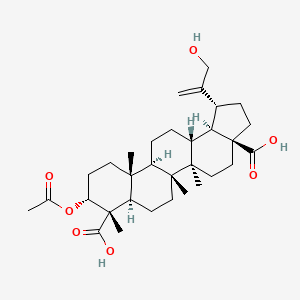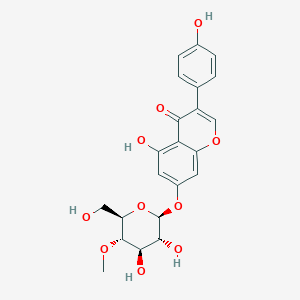
4''-methyloxy-Genistin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’'-methyloxy-Genistin is an isoflavone methyl-glycoside, which is isolated from Cordyceps militaris grown on germinated soybeans . Isoflavones possess immunomodulating and antiallergic activities .
Synthesis Analysis
Genistin, a commonly found isoflavonoid glycoside, is a 7-O-glycoside of the highly biologically active isoflavonoid genistein . It is produced by plant metabolism and is detected in a number of plant species .Molecular Structure Analysis
The molecular formula of 4’'-methyloxy-Genistin is C22H22O10 . Its molecular weight is 446.41 . It is an isoflavone methyl-glycoside .Chemical Reactions Analysis
Genistin, the parent compound of 4’'-methyloxy-Genistin, has been studied for its effects against hyperlipidemia . The metabolites of genistin in normal and hyperlipidemic rats were identified to cause metabolic differences .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’'-methyloxy-Genistin include its molecular weight (446.40), and its molecular formula (C22H22O10) .Scientific Research Applications
Cardiovascular Health
Genistein has been identified as a potential agent for cardiovascular health, showing vasodilating, anti-thrombotic, and anti-atherosclerotic effects . It acts through various mechanisms, potentially offering protection against hypertension, one of the major cardiovascular disease risk factors. This evidence supports genistein's promising role as an anti-hypertensive agent in experimental models, although further clinical trials are needed to solidify these findings (Sureda et al., 2017).
Cancer Prevention and Treatment
The biological activities of genistein, particularly its antioxidant and enzyme-inhibitory effects , have been extensively studied for their preventative and therapeutic impacts on various cancer types. Genistein has been shown to possess cancer-related enzyme inhibitory effects, significantly inhibiting carcinogenesis and photodamage induced by UV light. Its anticancer, anti-inflammatory, and cardio-protective effects are believed to be related to its antioxidant activities. Additionally, genistein has been found to alter the Maillard reaction pathway, potentially offering a novel approach to cancer prevention (Mazumder & Hongsprabhas, 2016).
Metabolic Diseases
In the context of metabolic diseases, genistein has been explored for its therapeutic potential in diabetes and obesity . Its role in modulating key genes and pathways involved in metabolism suggests a beneficial impact on these conditions. Furthermore, genistein's interactions with molecular targets relevant to diabetes and lipid metabolism highlight its potential as a natural agent for managing metabolic diseases (Coutinho et al., 2022).
Epigenetic Regulation
Environmental exposures, including genistein, can significantly influence epigenetic regulation , affecting gene expression without altering the DNA sequence. Genistein, as an environmental toxicant, has been studied for its impact on DNA methylation and microRNA expression, particularly during the in utero period, which is critical for setting epigenomic profiles. This epigenetic modulation may represent a mechanism through which genistein exerts its health effects, including potential roles in disease etiology and prevention (Marsit, 2015).
Mechanism of Action
Target of Action
4’‘-Methyloxy-Genistin is an isoflavone methyl-glycoside . Isoflavones are known to possess immunomodulating and antiallergic activities . Therefore, the primary targets of 4’'-Methyloxy-Genistin are likely to be components of the immune system and allergy-related pathways.
Mode of Action
As an isoflavone, it is known to interact with its targets to modulate immune responses and mitigate allergic reactions
Biochemical Pathways
Isoflavones like 4’‘-Methyloxy-Genistin are biosynthesized via the shikimate pathway in plants . They can affect various biochemical pathways due to their immunomodulating and antiallergic activities . The specific pathways affected by 4’'-Methyloxy-Genistin and their downstream effects are yet to be fully explored.
Result of Action
The molecular and cellular effects of 4’'-Methyloxy-Genistin’s action are likely related to its immunomodulating and antiallergic activities . .
properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-21-16(8-23)32-22(20(28)19(21)27)31-12-6-14(25)17-15(7-12)30-9-13(18(17)26)10-2-4-11(24)5-3-10/h2-7,9,16,19-25,27-28H,8H2,1H3/t16-,19-,20-,21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFZFJHZGAOITN-YCDQRNBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC=C(C3=O)C4=CC=C(C=C4)O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

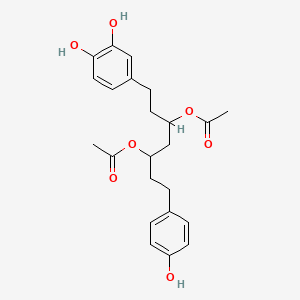
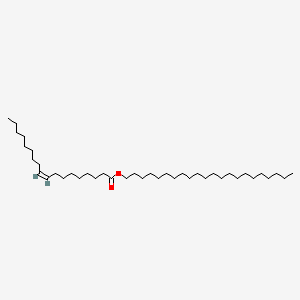
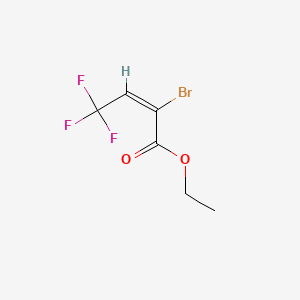
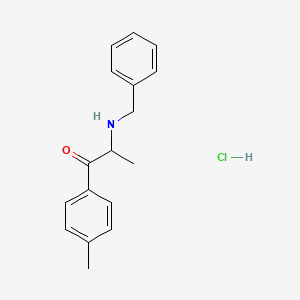
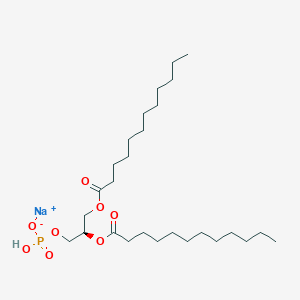
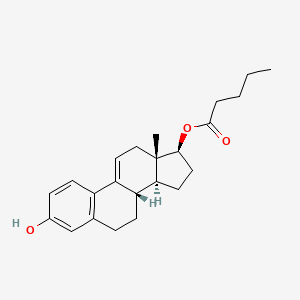
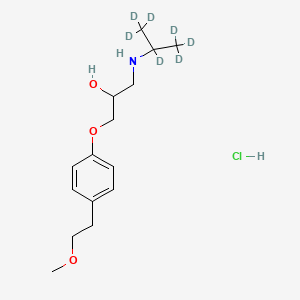
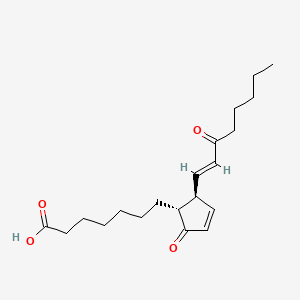
![(3S,13s,17r)-17-ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B591239.png)
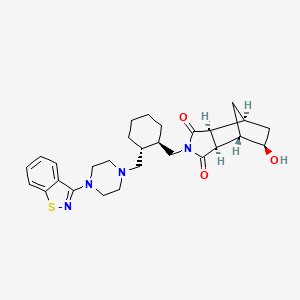
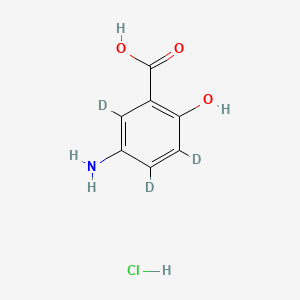
![2-[[(4R)-4-[(1r,3r,5r,10s,12s,13r,17r)-3,12-dihydroxy-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylsulfonyloxysodium](/img/structure/B591244.png)
